3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Lipophilicity Physicochemical property comparison Drug-likeness

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1) is a heterocyclic small molecule belonging to the 2(1H)-pyridinone family, bearing an acetyl substituent at position 3 and a trifluoromethyl group at position 6 on the dihydropyridinone ring. With the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate in the preparation of CF₃-containing bioactive molecules, including potassium-channel openers with potential antihypertensive activity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 116548-05-1
Cat. No. B1339776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
CAS116548-05-1
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(NC1=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14)
InChIKeyOCXZQCGYAFJZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1): Physicochemical Identity and Scientific Procurement Context


3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1) is a heterocyclic small molecule belonging to the 2(1H)-pyridinone family, bearing an acetyl substituent at position 3 and a trifluoromethyl group at position 6 on the dihydropyridinone ring . With the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate in the preparation of CF₃-containing bioactive molecules, including potassium-channel openers with potential antihypertensive activity [1]. Its structural features confer a distinctive physicochemical profile—including a calculated LogP of approximately 2.01 and a topological polar surface area (PSA) of 50.19 Ų—that differentiates it from closely related pyridinone analogs .

Why Generic Substitution of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1) Is Not Scientifically Justifiable


Trifluoromethylated 2(1H)-pyridinones are not functionally interchangeable. The position of the CF₃ substituent on the pyridinone ring directly governs both the electronic environment of the heterocycle and the lipophilicity of the molecule, parameters that critically influence downstream reactivity, target binding, and pharmacokinetic behavior [1]. Replacing the 6-CF₃ group with a methyl substituent (e.g., 3-acetyl-6-methylpyridin-2(1H)-one, CAS 25957-23-7) reduces LogP by more than one log unit (from ~2.01 to ~0.5–0.89) and decreases PSA modestly, fundamentally altering membrane permeability and protein-binding characteristics . Similarly, relocating the CF₃ group from position 6 to position 5 (3-acetyl-5-(trifluoromethyl)pyridin-2(1H)-one, CAS 1260667-29-5) yields a LogP of ~1.60, representing a measurable difference of ~0.4 log units that can affect partitioning behavior in both synthetic and biological systems . Even omitting the 3-acetyl group to yield 6-(trifluoromethyl)-2(1H)-pyridinone (CAS 34486-06-1) eliminates the synthetic handle required for many downstream transformations, including the construction of potassium-channel opener scaffolds described in the primary literature [1]. These quantitative physicochemical divergences underscore that in-class analogs cannot serve as drop-in replacements without revalidation of reaction conditions, purification protocols, and biological outcomes.

Quantitative Differentiation Evidence for 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1) Versus Closest Analogs


Lipophilicity (LogP) Advantage of 6-CF₃,3-Acetyl Substitution Pattern Versus 6-Methyl and 5-CF₃ Regioisomers

The target compound exhibits a calculated LogP of 2.00860, placing it in a lipophilicity range suitable for passive membrane permeation while retaining sufficient aqueous solubility for synthetic handling. This value is substantially higher than that of its direct 6-methyl analog, 3-acetyl-6-methylpyridin-2(1H)-one (CAS 25957-23-7), for which LogP values from multiple sources range between 0.5 and 0.89 . The ~1.1–1.5 log unit increase reflects the well-established lipophilicity-enhancing effect of the trifluoromethyl group [1]. Importantly, the 5-CF₃ regioisomer, 3-acetyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1260667-29-5), reports a LogP of 1.5963 , which is approximately 0.41 log units lower than the 6-CF₃ target compound. This regioisomeric difference demonstrates that the position of the CF₃ group on the pyridinone ring is not merely a structural nuance but a quantifiable determinant of molecular lipophilicity.

Lipophilicity Physicochemical property comparison Drug-likeness

Topological Polar Surface Area (PSA) Differentiation Between 6-CF₃ and 6-CH₃ Analogs

The target compound has a calculated topological polar surface area (PSA) of 50.19 Ų . The corresponding 6-methyl analog (CAS 25957-23-7) has a reported PSA of 46.2 Ų , representing a difference of approximately 3.99 Ų. While both values fall within the generally accepted threshold for oral bioavailability (PSA < 140 Ų) and blood-brain barrier penetration (PSA < 90 Ų), the elevated PSA of the target compound, combined with its significantly higher LogP, creates a distinctive physicochemical vector that is not replicated by any single commercially available analog.

Polar surface area Membrane permeability ADME prediction

Documented Synthetic Utility as a Precursor to CF₃-Containing Potassium-Channel Openers

The seminal paper by Lang and Wenk (Helvetica Chimica Acta, 1988) explicitly describes a general synthesis of selectively 6-(trifluoromethyl)-substituted 2(1H)-pyridinones and demonstrates that further transformation of one of these compounds leads to the new CF₃-containing potassium-channel openers 2a and 2b with potential antihypertensive activity [1]. The CAS record for 116548-05-1 directly cross-references this publication as its primary literature source . This established synthetic pathway provides a literature-validated route from the target compound to biologically active molecules, a credential that is absent for the 5-CF₃ and 6-CH₃ analogs in the context of potassium-channel modulation. While the 5-CF₃ regioisomer has been explored in diabetic nephropathy [2] and the 6-methyl analog has broad pharmacological potential, neither is directly linked to the potassium-channel opener chemotype in the peer-reviewed literature.

Potassium-channel opener Antihypertensive Synthetic intermediate

Commercial Availability and Purity Benchmarking Across Suppliers

The target compound (CAS 116548-05-1) is commercially available from multiple independent suppliers at purity levels ranging from ≥95% to 98%. Sigma-Aldrich (via ChemScene LLC) offers the compound at 98% purity , while MuseChem and Bidepharm supply at ≥95% . Santa Cruz Biotechnology provides research-grade material at premium pricing ($818/1g) [1]. In comparison, the 5-CF₃ regioisomer (CAS 1260667-29-5) is available from Leyan at 98% purity , while the 6-methyl analog (CAS 25957-23-7) is supplied by Fluorochem at 98% purity . All three compounds are accessible, but the target compound benefits from the broadest supplier base among the 3-acetyl-CF₃-pyridinone series, with confirmed stock at major vendors including Sigma-Aldrich, Santa Cruz Biotechnology, MuseChem, Bidepharm, CymitQuimica, Enamine, and Aladdin. This multi-supplier landscape provides procurement resilience and competitive pricing dynamics not uniformly available for the regioisomeric or non-fluorinated analogs.

Procurement Purity comparison Supplier diversity

Structural Confirmation via InChI Key and Spectroscopic Identity for Procurement Verification

The target compound possesses a unique InChI Key (OCXZQCGYAFJZQA-UHFFFAOYSA-N) that unambiguously distinguishes it from its closest regioisomers and analogs [1]. This identifier is registered in the PubChem Compound database (CID 14043510) [2] and is cross-referenced in multiple patent documents, including WO2017198812A2, where it appears as a distinct chemical entity alongside other trifluoromethylated pyridine derivatives [3]. The availability of this standardized identifier enables unambiguous compound verification via LC-MS, NMR, or database lookup—a critical consideration when procuring regioisomeric mixtures where the 5-CF₃ and 6-CF₃ variants share identical molecular formulae (C₈H₆F₃NO₂) and molecular weights (205.13 g/mol) but differ in InChI Key, SMILES string, and biological behavior.

Identity verification Quality control Regioisomer discrimination

Recommended Procurement and Application Scenarios for 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 116548-05-1)


Medicinal Chemistry: Synthesis of CF₃-Containing Potassium-Channel Modulators

Research groups pursuing ATP-sensitive or voltage-gated potassium-channel openers as antihypertensive or cardioprotective agents should prioritize this compound as a key intermediate. The Lang and Wenk (1988) synthetic route demonstrates that 6-(trifluoromethyl)-substituted 2(1H)-pyridinones serve as direct precursors to CF₃-containing potassium-channel openers 2a and 2b . The 3-acetyl group provides a versatile synthetic handle for further functionalization, while the 6-CF₃ group imparts the metabolic stability and lipophilicity required for ion-channel-targeted agents. Procurement of the 5-CF₃ regioisomer would place the trifluoromethyl group at a position not validated by this synthetic pathway, introducing uncertainty in downstream reactivity.

Structure-Activity Relationship (SAR) Studies on Trifluoromethyl Position Effects

For research programs systematically probing the impact of CF₃ substitution position on biological activity, the target compound serves as the 6-CF₃ benchmark against which 5-CF₃ and 4-CF₃ analogs can be compared. With a LogP of 2.01 and PSA of 50.19 Ų , the 6-CF₃ variant occupies a distinct region of physicochemical space compared to the 5-CF₃ regioisomer (LogP 1.60) . This ~0.4 LogP difference, though modest, can translate to measurable differences in cellular permeability, plasma protein binding, and metabolic clearance—parameters that are routinely assessed in lead optimization campaigns. Using authentic, high-purity material (≥95–98%) from verified suppliers ensures that observed biological differences are attributable to regioisomeric identity rather than impurities.

Synthetic Methodology Development: Heterocycle Functionalization with Trifluoromethyl Ketones

The compound's 3-acetyl group constitutes a trifluoromethyl-activated ketone motif embedded within a heterocyclic framework. This structural feature makes it a valuable model substrate for developing and optimizing reactions involving trifluoromethyl ketones, including nucleophilic additions, reductions, and condensations . The 6-CF₃ group further modulates the electronic environment of the pyridinone ring, potentially influencing regioselectivity in subsequent transformations. Methodologists seeking to demonstrate substrate scope should include this compound alongside its 6-methyl analog to illustrate the electronic effects of CF₃ substitution on reaction outcomes. The broad supplier base ensures material availability for multi-gram-scale methodology studies.

Quality Control and Analytical Reference Standard Procurement

Given the isobaric relationship between 3-acetyl-6-(trifluoromethyl)- and 3-acetyl-5-(trifluoromethyl)-pyridin-2(1H)-ones (identical molecular formula C₈H₆F₃NO₂ and molecular weight 205.13 g/mol), analytical laboratories developing HPLC or LC-MS methods for regioisomer resolution should procure authenticated samples of each compound as reference standards . The target compound's unambiguous InChI Key (OCXZQCGYAFJZQA-UHFFFAOYSA-N) and PubChem CID (14043510) provide definitive database anchors for identity confirmation. Suppliers such as Bidepharm offer batch-specific NMR, HPLC, and GC quality control data , enabling laboratories to establish retention-time libraries and spectroscopic fingerprints that prevent misidentification of regioisomeric mixtures in reaction monitoring or purity assessment workflows.

Technical Documentation Hub

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